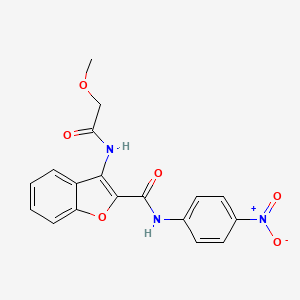

3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the methoxyacetamido group: This step may involve the reaction of the benzofuran intermediate with methoxyacetic acid or its derivatives under suitable conditions.

Attachment of the nitrophenyl group: This can be done through nitration reactions or by coupling reactions with nitrophenyl derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyacetamido group.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: Various substitution reactions can occur, especially on the benzofuran ring and the nitrophenyl group.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

Oxidation products: May include carboxylic acids or ketones.

Reduction products: May include amines.

Substitution products: Depending on the reagents used, various substituted benzofuran derivatives can be formed.

科学研究应用

Chemistry

Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.

Study of reaction mechanisms: Helps in understanding the behavior of benzofuran derivatives in various chemical reactions.

Biology

Biological assays: Used in assays to study its biological activity, such as antimicrobial or anticancer properties.

Medicine

Drug development: Potential use in the development of new pharmaceuticals due to its biological activity.

Industry

Material science: May be used in the development of new materials with specific properties.

作用机制

The mechanism of action of 3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

相似化合物的比较

Similar Compounds

Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents.

Nitrophenyl compounds: Compounds with nitrophenyl groups attached to different cores.

Methoxyacetamido compounds: Compounds with methoxyacetamido groups attached to various cores.

Uniqueness

3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is unique due to the specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

生物活性

3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on neuroprotective effects, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core, an acetamido group, and a nitrophenyl substituent. Its structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 344.32 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| LogP | Not available |

Neuroprotective Effects

Research has indicated that compounds within the benzofuran class exhibit neuroprotective properties. A study evaluating a series of benzofuran derivatives found that certain modifications enhanced neuroprotection against NMDA-induced excitotoxicity in neuronal cell cultures. Specifically, compounds with methoxy and hydroxyl substitutions demonstrated significant protective effects, suggesting that similar modifications in this compound could yield comparable neuroprotective outcomes .

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress-related damage in cells. The compound's structure suggests potential for scavenging reactive oxygen species (ROS). Preliminary assays indicated that related benzofuran derivatives effectively inhibited lipid peroxidation and scavenged free radicals . Further studies on this compound are warranted to confirm these properties.

The mechanism of action for this compound likely involves interactions at the molecular level with specific targets such as enzymes or receptors. The nitrophenyl group may facilitate electron transfer reactions, while the acetamido group can form hydrogen bonds with biological molecules, potentially modulating enzyme activity or receptor function.

Case Study 1: Neuroprotection in Cell Cultures

In a study involving cultured rat cortical neurons, various benzofuran derivatives were assessed for their neuroprotective effects against excitotoxicity induced by NMDA. Among the derivatives tested, those with specific functional groups showed significant reductions in neuronal damage at concentrations as low as 30 μM. This highlights the potential for this compound to serve as a lead compound for developing neuroprotective agents .

Case Study 2: Antioxidant Capacity

Another research effort focused on evaluating the antioxidant capacity of related compounds using DPPH radical scavenging assays. Compounds exhibiting similar structural motifs demonstrated moderate to high antioxidant activity, suggesting that this compound may possess similar capabilities .

Table 2: Comparison of Biological Activities

| Compound | Neuroprotective Activity | Antioxidant Activity |

|---|---|---|

| This compound | Potentially High | Moderate |

| Benzofuran derivatives (e.g., 7-methoxy-N-(substituted phenyl)) | High | High |

| Nitrofurantoin | Moderate | Low |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide?

The synthesis involves multi-step reactions, typically starting with the benzofuran core formation followed by sequential functionalization. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency, particularly for amide coupling steps .

- Reaction method : Microwave irradiation significantly reduces reaction time compared to traditional reflux .

- Purification : Column chromatography or recrystallization ensures high purity, critical for downstream biological assays .

| Parameter | Optimization Strategy | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C for amide coupling | Prevents decomposition |

| Reaction Time | 4–6 hours under reflux; 30–60 min via microwave | Higher yields with microwave |

| Solvent | DMF for solubility; acetonitrile for milder conditions | Balances reactivity and side reactions |

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

A combination of techniques validates structural integrity:

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxyacetamido and nitrophenyl groups) .

- IR Spectroscopy : Peaks at ~1700 cm−1 (C=O stretch) and ~3400 cm−1 (N-H stretch) verify functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays aligned with benzofuran derivatives’ known activities:

- Enzyme inhibition : Use fluorometric or colorimetric assays to test interactions with kinases or proteases .

- Receptor binding : Surface plasmon resonance (SPR) quantifies binding affinities to targets like GPCRs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target specificity?

Systematic modifications to key substituents guide SAR:

- Methoxyacetamido group : Replace with bulkier alkyl chains to evaluate steric effects on binding .

- Nitrophenyl moiety : Test electron-withdrawing (e.g., -CF3) vs. electron-donating (-OCH3) groups .

- Benzofuran core : Introduce halogen substituents to modulate lipophilicity and membrane permeability .

| Modification Site | Biological Impact (Example) | Assay Used |

|---|---|---|

| Methoxyacetamido | Increased kinase inhibition | ATPase activity assay |

| Nitrophenyl | Enhanced cytotoxicity in hypoxic conditions | Hypoxia-inducible factor (HIF) assay |

Q. How should researchers resolve contradictions in biological activity data across similar derivatives?

Contradictions often arise from assay variability or substituent electronic effects. Mitigation strategies include:

- Standardized protocols : Replicate assays under controlled oxygen/pH conditions to minimize environmental variability .

- Computational modeling : Molecular dynamics (MD) simulations identify conformational changes affecting binding .

- Meta-analysis : Compare datasets from PubChem or ChEMBL to identify trends across structural analogs .

Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

- Docking studies : Software like AutoDock Vina models interactions with cytochrome P450 enzymes to predict metabolism .

- QSAR models : Train algorithms on benzofuran derivatives’ ADMET data to forecast bioavailability and toxicity .

- Pharmacophore mapping : Identify essential moieties (e.g., nitro group) for target engagement vs. off-target effects .

Q. Methodological Notes

- Avoid commercial sources : Prioritize synthetic protocols from peer-reviewed literature over vendor-supplied data.

- Data validation : Cross-reference spectral data with public databases (e.g., PubChem) to ensure reproducibility .

- Ethical compliance : Adhere to institutional guidelines for biological testing, especially for nitro-containing compounds with potential mutagenicity .

属性

IUPAC Name |

3-[(2-methoxyacetyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6/c1-26-10-15(22)20-16-13-4-2-3-5-14(13)27-17(16)18(23)19-11-6-8-12(9-7-11)21(24)25/h2-9H,10H2,1H3,(H,19,23)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNKUKSQUUSGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。